Cas no 388613-52-3 (Ethyl 3,5-diiodobenzoate)
Ethyl 3,5-diiodobenzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3,5-diiodobenzoate
- AKOS017560805
- DB-261956
- Ethyl3,5-diiodobenzoate
- DTXSID90478390
- SCHEMBL10179706
- MFCD11617982
- 3,5-DIIODOBENZOIC ACID ETHYL ESTER
- 388613-52-3
- Ethyl 3,5-diiodobenzoate
-
- MDL: MFCD11617982
- Inchi: 1S/C9H8I2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
- InChI Key: HUOOVSRJBAYPER-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C(=O)OCC)C=1)I
Computed Properties
- Exact Mass: 401.86044
- Monoisotopic Mass: 401.86137g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Ethyl 3,5-diiodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 080232-1g |
Ethyl 3,5-diiodobenzoate |
388613-52-3 | 95%+ | 1g |
£68.00 | 2022-03-01 | |
| Fluorochem | 080232-5g |
Ethyl 3,5-diiodobenzoate |
388613-52-3 | 95%+ | 5g |
£216.00 | 2022-03-01 | |
| abcr | AB425460-1 g |
Ethyl 3,5-diiodobenzoate, 95%; . |
388613-52-3 | 95% | 1g |
€151.10 | 2023-04-23 | |
| abcr | AB425460-5 g |
Ethyl 3,5-diiodobenzoate, 95%; . |
388613-52-3 | 95% | 5g |
€414.70 | 2023-04-23 | |
| abcr | AB425460-1g |
Ethyl 3,5-diiodobenzoate, 95%; . |
388613-52-3 | 95% | 1g |
€151.10 | 2025-02-14 | |
| abcr | AB425460-5g |
Ethyl 3,5-diiodobenzoate, 95%; . |
388613-52-3 | 95% | 5g |
€414.70 | 2025-02-14 | |
| 1PlusChem | 1P00CVDI-250mg |
3,5-DIIODOBENZOIC ACID ETHYL ESTER |
388613-52-3 | 250mg |
$96.00 | 2025-02-26 | ||
| 1PlusChem | 1P00CVDI-1g |
3,5-DIIODOBENZOIC ACID ETHYL ESTER |
388613-52-3 | 1g |
$167.00 | 2025-02-26 | ||
| A2B Chem LLC | AF99734-250mg |
Ethyl 3,5-diiodobenzoate |
388613-52-3 | 250mg |
$63.00 | 2024-04-20 | ||
| A2B Chem LLC | AF99734-1g |
Ethyl 3,5-diiodobenzoate |
388613-52-3 | 1g |
$126.00 | 2024-04-20 |
Ethyl 3,5-diiodobenzoate Suppliers
Ethyl 3,5-diiodobenzoate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on Ethyl 3,5-diiodobenzoate
Ethyl 3,5-Diiodobenzoate: A Comprehensive Overview
Ethyl 3,5-diiodobenzoate (CAS No. 388613-52-3) is a versatile organic compound that has garnered significant attention in various fields due to its unique chemical properties and potential applications. This compound is characterized by its benzoate structure with two iodine atoms substituted at the 3 and 5 positions of the benzene ring. The presence of these iodine atoms imparts distinct electronic and steric properties, making it a valuable molecule in both academic research and industrial applications.
Ethyl 3,5-diiodobenzoate is widely recognized for its role as an intermediate in the synthesis of complex organic molecules. Its structure allows for easy functionalization, enabling researchers to explore its potential in drug discovery, material science, and chemical synthesis. Recent studies have highlighted its utility in the development of novel pharmaceutical agents, particularly in the design of bioactive compounds with specific pharmacokinetic profiles.
The synthesis of Ethyl 3,5-diiodobenzoate typically involves multi-step processes that leverage the principles of organic chemistry. One common approach is the iodination of ethyl benzoate derivatives using iodine-based reagents under controlled conditions. This method ensures high yields and purity, which are critical for downstream applications. Researchers have also explored alternative synthetic pathways to optimize the production process, including the use of microwave-assisted synthesis and catalytic systems.
One of the most promising areas of research involving Ethyl 3,5-diiodobenzoate is its application in medicinal chemistry. The compound's iodine substituents make it an ideal candidate for exploring bioisosterism and molecular diversity in drug design. For instance, recent studies have demonstrated its potential as a lead compound in the development of anti-inflammatory and anticancer agents. Its ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms at a molecular level.
In addition to its role in drug discovery, Ethyl 3,5-diiodobenzoate has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to absorb and emit light at specific wavelengths could enhance device performance.
The compound's stability under various conditions also makes it suitable for use as a precursor in the synthesis of advanced materials. For example, it has been employed in the preparation of metal-organic frameworks (MOFs) and coordination polymers, which are highly sought after for their applications in gas storage, catalysis, and sensing technologies.
From an environmental perspective, Ethyl 3,5-diiodobenzoate has been studied for its biodegradability and eco-toxicological effects. Understanding its behavior in natural environments is crucial for ensuring sustainable practices in its production and application. Recent research has focused on developing eco-friendly synthesis routes and waste management strategies to minimize its environmental footprint.
In conclusion, Ethyl 3,5-diiodobenzoate (CAS No. 388613-52-3) stands out as a multifaceted compound with immense potential across diverse scientific disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies and application development, position it as a key player in future innovations. As research continues to uncover new avenues for its utilization, this compound is poised to make significant contributions to both academic and industrial sectors.
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